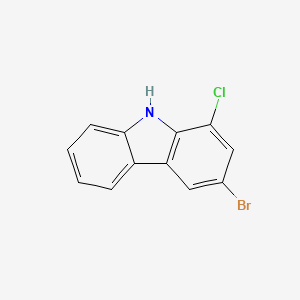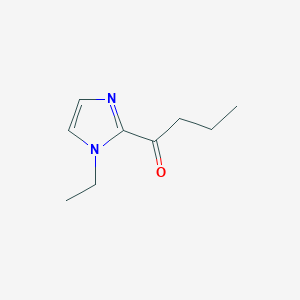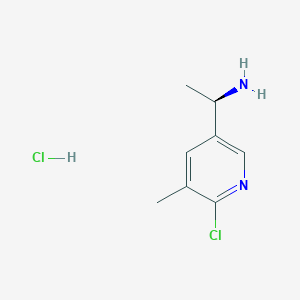
4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamido group, a chloromethyl group, and a morpholinoethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid typically involves multiple steps:
Formation of the Benzamido Group: This step involves the reaction of benzoic acid with an amine to form the benzamido group.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group is attached via a nucleophilic substitution reaction, where the morpholine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The morpholinoethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Morpholinoethyl)phenylboronic acid
- 4-(2-Morpholinoethyl)phenylboronic acid, pinacol ester
Uniqueness
4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the chloromethyl group allows for versatile chemical modifications, while the morpholinoethyl group enhances its solubility and biological activity.
Properties
Molecular Formula |
C22H25ClN2O4 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
4-[[[4-(chloromethyl)benzoyl]-(2-morpholin-4-ylethyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C22H25ClN2O4/c23-15-17-1-5-19(6-2-17)21(26)25(10-9-24-11-13-29-14-12-24)16-18-3-7-20(8-4-18)22(27)28/h1-8H,9-16H2,(H,27,28) |
InChI Key |
HJYKHRKEXCBLSK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN(CC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B12822505.png)


![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)




![2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12822546.png)

![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B12822556.png)


